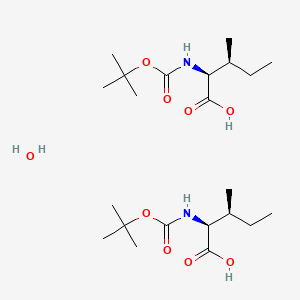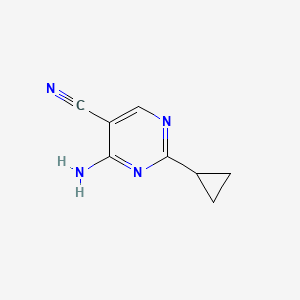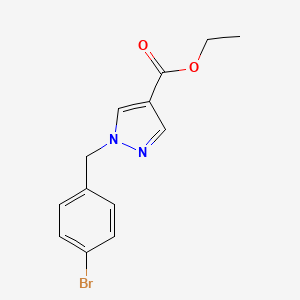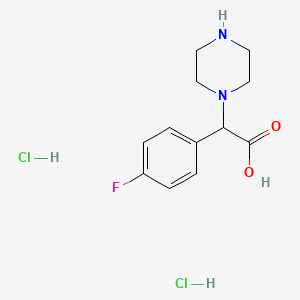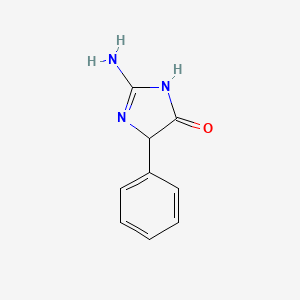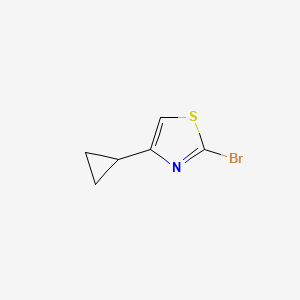
3-[(4-amino-phenylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate is a synthetic compound with the molecular formula C15H23N3O2 and a molecular weight of 277.36 g/mol
Preparation Methods
The synthesis of tert-butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 4-aminoaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as Dess-Martin periodinane, to facilitate the formation of the desired product . The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the target compound.
Chemical Reactions Analysis
Tert-butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as Dess-Martin periodinane to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as Dess-Martin periodinane, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in the development of new chemical entities.
Biology: The compound is used in the study of biological processes and as a tool for investigating the mechanisms of action of various biological molecules.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, such as poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair processes . By inhibiting PARP, the compound can induce DNA damage and cell death in cancer cells, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
Tert-butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate: This compound has a similar structure but contains a pyrazole ring instead of an aniline group.
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound features a piperidine ring and an aminomethyl group, providing different chemical properties and applications.
Tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate: This compound has a piperidine ring and is used as an intermediate in the synthesis of pharmaceuticals.
The uniqueness of tert-butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate lies in its specific structure, which allows it to interact with particular molecular targets and exhibit distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-8-13(10-18)17-12-6-4-11(16)5-7-12/h4-7,13,17H,8-10,16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQCXXWVNOKLOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670753 |
Source


|
| Record name | tert-Butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159976-32-5 |
Source


|
| Record name | tert-Butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

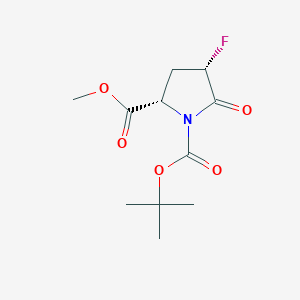
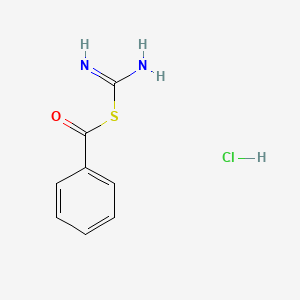
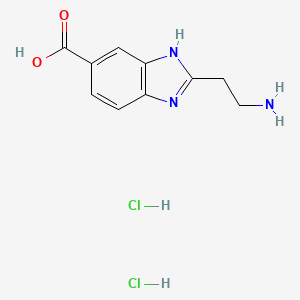
![alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid](/img/structure/B1371645.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride](/img/structure/B1371646.png)
![7-Amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid hydrochloride](/img/structure/B1371647.png)
